REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C(O)(C)C.[NH2:13][NH2:14]>C(OC)(C)(C)C.[Cl-].[Na+].O>[CH3:8][C:4]1[N:3]=[C:2]([NH:13][NH2:14])[CH:7]=[CH:6][CH:5]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
brine
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight with the jacket
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A jacketed reaction flask was equipped with mechanical stirrer, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to automatically cool to 0° C. if at any point the internal temperature
|
Type
|
CUSTOM
|
Details
|
exceeded 80° C
|
Type
|
CUSTOM
|
Details
|
The reactor was purged with a steady stream of nitrogen gas
|
Type
|
CUSTOM
|
Details
|
was adjusted to 73° C.
|
Type
|
CUSTOM
|
Details
|
corresponding to an internal temperature of 70° C.
|
Type
|
CUSTOM
|
Details
|
set at 70° C
|
Type
|
CUSTOM
|
Details
|
to give two layers which
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 2×60 ml of MTBE
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (anhydrous)
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic filtrate was concentrated by rotary evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |